1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide
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Overview
Description
1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a heterocyclic compound featuring a thieno-imidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamides with suitable electrophiles, followed by oxidation to introduce the sulfone group .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfone group can be reduced back to the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while reduction of the sulfone group can produce the corresponding sulfide .
Scientific Research Applications
1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar heterocyclic compound with different functional groups.
(3aR,6aS)Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: Another thieno-imidazole derivative with similar core structure but different substituents.
Uniqueness
1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H10N2O2S2 |
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Molecular Weight |
206.3 g/mol |
IUPAC Name |
3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C6H10N2O2S2/c1-8-5-3-12(9,10)2-4(5)7-6(8)11/h4-5H,2-3H2,1H3,(H,7,11) |
InChI Key |
CQNURDHAKYZOEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2NC1=S |
Origin of Product |
United States |
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